Unii-UB69382H5J
Description
Unii-UB69382H5J is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its structure features a pyrrolo-triazine core substituted with chlorine atoms at positions 2 and 4, contributing to its unique physicochemical and biological properties. The compound is synthesized via a multi-step reaction involving cyclization of 5-cyclobutyl-1H-pyrazol-3-amine with 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyl-N,N-diisopropylamine and potassium iodide, yielding a final product with 30% efficiency under optimized conditions .
Key properties include:
Properties
IUPAC Name |
1,3,2-benzodioxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENMEJUYOOMFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1OC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-07-7 | |
| Record name | Catecholborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catecholborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Comparison with Similar Compounds
Selection of Comparators
Two structurally analogous compounds were selected based on shared heterocyclic cores and functional substituents:
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-06-4)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 905306-69-6)
Structural and Functional Differences
Key Observations:
Physicochemical and Bioactivity Comparison
| Property | This compound | 4-Chloro-5-isopropylpyrrolo-triazine | 5,7-Dichloro-pyrrolo-pyridine |
|---|---|---|---|
| Aqueous Solubility | -3.1 | -2.5 | -2.8 |
| GI Absorption | High | Moderate | High |
| BBB Permeability | No | No | No |
| CYP Inhibition | None | Weak (CYP2D6) | None |
| PAINS Alerts | 0 | 1 (aggregation risk) | 0 |
Functional Implications:
- This compound’s dichloro configuration optimizes halogen bonding with biological targets, enhancing binding affinity over mono-chloro analogs .
- 5,7-Dichloro-pyrrolo-pyridine’s higher solubility and synthetic yield (69% ) make it preferable for scalable pharmaceutical applications .
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